![molecular formula C12H18N+ B1584686 Trimethyl(vinylbenzyl)ammonium chloride CAS No. 26616-35-3](/img/structure/B1584686.png)
Trimethyl(vinylbenzyl)ammonium chloride
Overview
Description
Trimethyl(vinylbenzyl)ammonium chloride, also known as (Vinylbenzyl)trimethylammonium chloride (VBTMAC), is a quaternary ammonium salt that is commonly used as a monomer in polymerization reactions to produce unique polymers . It is widely used to synthesize poly(VBTMAC) (homopolymer) and block copolymers for biomedical applications .
Synthesis Analysis
Poly vinyl benzyl chloride (PVBC) was synthesized by free radical polymerization of 4-vinyl benzyl chloride (VBC) using benzoyl peroxide initiator at 80°C. Amine functionalized polymer was prepared by treating PVBC with trimethyl amine in different solvents such as water, ethanol, tetra hydro furan (THF), and dimethyl formamide (DMF) .Molecular Structure Analysis
The linear formula of Trimethyl(vinylbenzyl)ammonium chloride is H2C=CHC6H4CH2N(CH3)3Cl . The molecular weight is 211.73 .Chemical Reactions Analysis
Trimethyl(vinylbenzyl)ammonium chloride is a monomer that can undergo polymerization reactions to produce unique polymers . It is used to synthesize poly(VBTMAC) (homopolymer) and block copolymers .Physical And Chemical Properties Analysis
Trimethyl(vinylbenzyl)ammonium chloride is stable under normal temperatures and pressures . It has a melting point of 240 °C (dec.) (lit.) . The nitrogen content of the aminated polymer determined by elemental analysis .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of Trimethyl(vinylbenzyl)ammonium chloride, focusing on unique applications:
Analytical Chemistry: Solid-Phase Microextraction
Trimethyl(vinylbenzyl)ammonium chloride is used as a monomer to synthesize poly (AMA-DVB-VBTA) monolith columns. These columns are utilized in solid-phase microextraction for analytical chemistry, providing a method for sample preparation and concentration before analysis .
Energy Storage: Anion Exchange Membrane
This compound is also employed in the preparation of anion exchange membranes for lignin oxidizing electrolyzers. These membranes are crucial components in energy storage devices, influencing the efficiency and durability of the system .
Material Science: Copolymerization
In material science, Trimethyl(vinylbenzyl)ammonium chloride is involved in copolymerization processes. The copolymerization with acrylonitrile (AN) forms polymers with certain molecular weights, which are then quaternized with trimethylamine to achieve desired properties .
Antimicrobial Surfaces: Polymer Synthesis
The synthesis of polymers with quaternary ammonium functionalities using this compound leads to materials known for their antimicrobial properties . These polymers can be engineered to create surfaces that resist microbial growth, which is significant in healthcare and sanitation applications .
Mechanism of Action
Safety and Hazards
Trimethyl(vinylbenzyl)ammonium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .
properties
IUPAC Name |
(2-ethenylphenyl)methyl-trimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBDYAHXVSJABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867193 | |
Record name | (2-Ethenylphenyl)-N,N,N-trimethylmethanaminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Trimethyl(vinylbenzyl)ammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19114 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethyl(vinylbenzyl)ammonium chloride | |
CAS RN |
26616-35-3 | |
Record name | Trimethyl(vinylbenzyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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